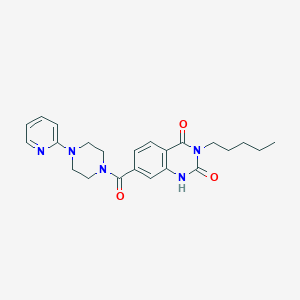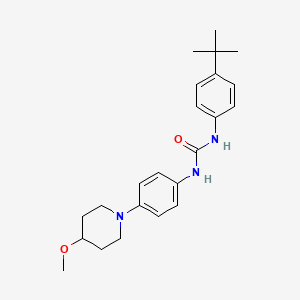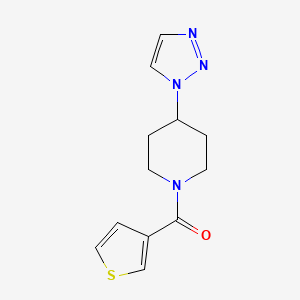
1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane, also known as MRS1477, is a small molecule that has been studied for its potential use in various scientific applications. This compound has been found to have a unique mechanism of action, which makes it a promising candidate for further research.
Mécanisme D'action
1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane works by binding to and activating the P2Y14 receptor, which is a G protein-coupled receptor that is involved in various physiological processes such as inflammation, immune response, and pain sensation. By activating this receptor, 1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane has been found to have anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory and pain-related disorders.
Biochemical and Physiological Effects:
1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory and pain-related disorders. It has also been found to have anti-tumor properties, which make it a promising candidate for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane in lab experiments is that it has a unique mechanism of action, which makes it a promising candidate for further research. However, one of the limitations of using 1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane in lab experiments is that it is a relatively new compound, and more research needs to be done to fully understand its effects.
Orientations Futures
There are many future directions for research on 1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane. One area of research is in the field of neuroscience, where it has been found to have potential for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is in the field of cancer, where it has been found to have anti-tumor properties. Further research is needed to fully understand the effects of 1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane and its potential for use in various scientific applications.
Méthodes De Synthèse
1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane can be synthesized using a multistep process that involves the reaction of 2-amino-5-methylpyrimidine with propargyl bromide to form 1-(5-methylpyrimidin-2-yl)prop-2-yn-1-amine. This intermediate is then reacted with 1,4-dibromobutane to form the final product, 1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane.
Applications De Recherche Scientifique
1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane has been studied for its potential use in various scientific applications. One of the most promising applications is in the field of neuroscience, where it has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane has also been studied for its potential use in the treatment of cancer, as it has been found to have anti-tumor properties.
Propriétés
IUPAC Name |
1-(5-methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-3-5-16-6-4-7-17(9-8-16)13-14-10-12(2)11-15-13/h1,10-11H,4-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUFZYOZELYQEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

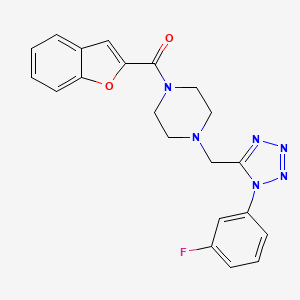
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2791422.png)
![2,6-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2791423.png)
![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2791425.png)
![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2791427.png)
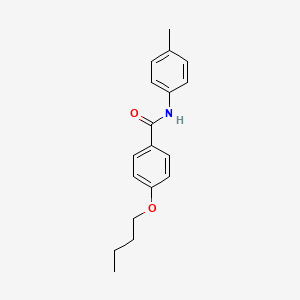

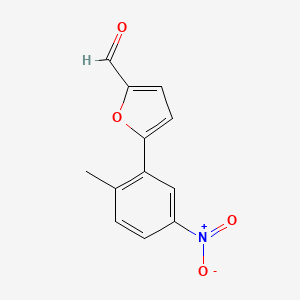
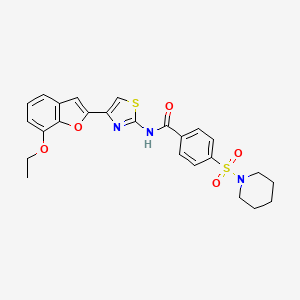
![2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2791436.png)
